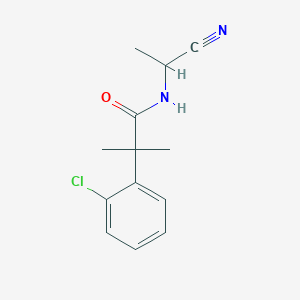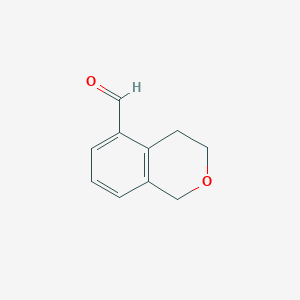![molecular formula C10H10N4O4S B2584101 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 1172951-03-9](/img/structure/B2584101.png)
2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C10H10N4O4S. It has an average mass of 282.276 Da and a monoisotopic mass of 282.042267 Da . This compound can be purchased online for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine, has been described in the literature . A general and convenient route for the synthesis of 5-(aryl)-[1,3,4]thiadiazol-2-ylamines, which are structurally related to the compound , has also been reported .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectral techniques. For instance, its 1H NMR spectrum might show signals corresponding to the different types of protons present in the molecule .Chemical Reactions Analysis
The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its IR spectrum might show peaks corresponding to different functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid is a part of a broader class of heterocyclic compounds known for their significant therapeutic importance. Research has shown that these compounds have a wide array of applications in medicinal chemistry due to their biological activities.
For instance, studies have illustrated the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines starting from barbituric acid derivatives, highlighting the potential of these compounds in enhancing biological activity (R. Nandha Kumar et al., 2001). The synthesis processes leverage the incorporation of various fused heterocycles into the pyrimidine nucleus, indicative of the compound's potential for therapeutic applications.
Pharmacological Potential of Heterocyclic Systems
The pharmacological potential of 1,3,4-thiadiazole and oxadiazole heterocycles, including structures similar to this compound, has been extensively reviewed. These systems are recognized for their diverse pharmacological properties, serving as crucial scaffolds for the expression of pharmacological activity (M. Lelyukh, 2019). The versatility in chemical modification and the identification of antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities underscore the compound's importance in medicinal chemistry.
Role in Central Nervous System (CNS) Drug Synthesis
Further research has identified functional chemical groups, including heterocycles like this compound, as potential leads for synthesizing compounds with CNS activity. The presence of heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) in these compounds suggests their role in developing new CNS acting drugs, given the wide effects ranging from depression to convulsion (S. Saganuwan, 2017).
Optoelectronic Material Applications
The incorporation of pyrimidine fragments into π-extended conjugated systems, similar to the structure of this compound, has shown significant value in creating novel optoelectronic materials. These compounds have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the broad utility of such structures in the field of optoelectronics (G. Lipunova et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4S/c15-7-6(8(16)17)5-11-9-14(7)12-10(19-9)13-1-3-18-4-2-13/h5H,1-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTSVOUKUVHYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=O)C(=CN=C3S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

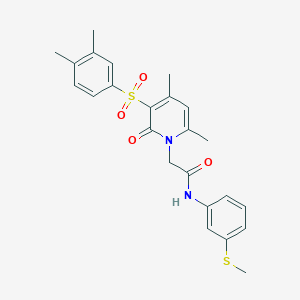

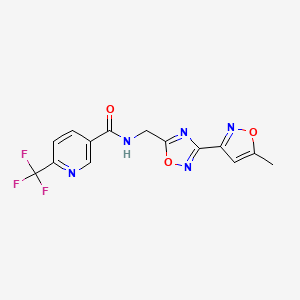
![8-ethoxy-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2584024.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2584025.png)
![3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2584027.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2584029.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2584030.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2584032.png)
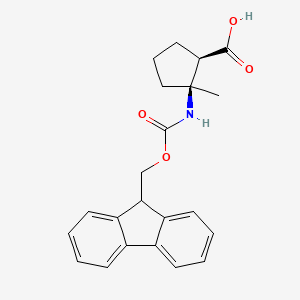
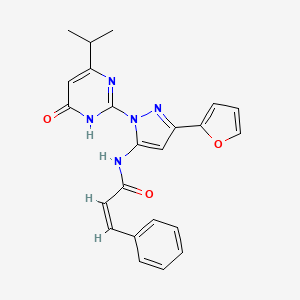
![Furan-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2584039.png)
